molecular formula C15H12Cl2N2O6S B11065933 3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B11065933
M. Wt: 419.2 g/mol
InChI Key: QSCQWWPDKWZJQK-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of chloro and nitro groups in the aromatic rings suggests potential bioactivity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Introduction of the chloro group.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic amine.

    Coupling Reaction: Formation of the propanoic acid backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

    Amines: From reduction of the nitro group.

    Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or active agent in drug development.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might act by:

    Inhibiting Enzymes: Binding to and inhibiting specific enzymes.

    Interacting with DNA/RNA: Affecting genetic material.

    Cell Membrane Disruption: Interfering with cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Chloramphenicol: Contains a nitro group and is used as an antibiotic.

    Nitrofurantoin: Another nitro-containing compound with antibacterial activity.

Uniqueness

3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which may confer unique biological activities and reactivity profiles.

Properties

Molecular Formula

C15H12Cl2N2O6S

Molecular Weight

419.2 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H12Cl2N2O6S/c16-9-1-4-11(5-2-9)26(24,25)18-14(8-15(20)21)12-7-10(19(22)23)3-6-13(12)17/h1-7,14,18H,8H2,(H,20,21)

InChI Key

QSCQWWPDKWZJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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